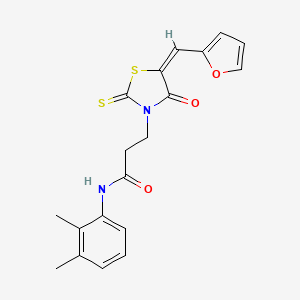

(E)-N-(2,3-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Description

The compound (E)-N-(2,3-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a thiazolidinone derivative featuring a propanamide backbone substituted with a 2,3-dimethylphenyl group and a furan-2-ylmethylene moiety. Thiazolidinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The (E)-stereochemistry of the furan-2-ylmethylene group is critical, as geometric isomerism often influences pharmacological efficacy and physicochemical properties .

For example, compounds with similar thiazolidinone-propanamide frameworks are synthesized via multi-step routes involving condensation, cyclization, and functionalization reactions (e.g., using DMF/LiH or ethanol/CS2/KOH systems) .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-12-5-3-7-15(13(12)2)20-17(22)8-9-21-18(23)16(26-19(21)25)11-14-6-4-10-24-14/h3-7,10-11H,8-9H2,1-2H3,(H,20,22)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOROYRMSRGBAHU-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2,3-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its synthesis, characterization, and biological evaluation, focusing on its anticancer, antimicrobial, and cytoprotective properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C18H20N2O2S

- IUPAC Name : this compound

The presence of a thiazolidinone moiety is significant as it is often associated with diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the condensation of furan derivatives with thiazolidinones. The synthetic route generally includes:

- Formation of Thiazolidinone : Reaction of thiosemicarbazide with appropriate carbonyl compounds.

- Aldol Condensation : Combining the thiazolidinone with a furan derivative under acidic or basic conditions to yield the final product.

Anticancer Activity

Research indicates that compounds containing thiazolidinone structures exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which has been attributed to the modulation of key signaling pathways such as p53 and MAPK.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These findings indicate potential for development as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Cytoprotective Effects

In addition to its anticancer and antimicrobial activities, the compound has demonstrated cytoprotective effects in various cellular models. Studies have shown that it can mitigate oxidative stress-induced damage in human fibroblast cells.

Case Study: Cytoprotection Against Oxidative Stress

In a study involving CCD-18Co cells exposed to hydrogen peroxide, treatment with this compound resulted in:

- Reduction of ROS Levels : Decreased reactive oxygen species levels by approximately 40%.

- Improved Cell Viability : Enhanced cell viability by 30% compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the provided evidence, focusing on molecular properties, substituents, and predicted physicochemical parameters.

Key Observations:

Structural Variations: The target compound and ’s analog share a thiazolidinone-propanamide core but differ in substituents. Replacing the pyridin-2-yl group () with a 2,3-dimethylphenyl moiety increases steric bulk and could alter binding interactions in biological systems .

Physicochemical Properties: Density and pKa values are predicted for analogs in and . The target compound’s density (~1.45–1.50 g/cm³) is expected to align with these analogs due to similar molecular volumes . Melting points for oxadiazole-thiazole hybrids () range from 134–178°C, but thiazolidinone derivatives (e.g., ) may exhibit higher thermal stability due to rigid fused-ring systems .

Synthetic Considerations: The synthesis of thiazolidinone derivatives often involves Knoevenagel condensation to introduce the methylene group (e.g., furan-2-ylmethylene) and amide coupling for propanamide linkages .

Limitations:

- Biological activity data (e.g., IC₅₀, MIC) are absent in the provided evidence, limiting direct pharmacological comparisons.

- The target compound’s exact molecular weight and spectral data (e.g., IR, NMR) require experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.